molecular formula C6H4ClF3N2O B1370075 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 155957-47-4

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No.: B1370075
CAS No.: 155957-47-4
M. Wt: 212.56 g/mol
InChI Key: CJTDPEZNGURNJL-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is an organic compound with the molecular formula C6H4ClF3N2O. It is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position and a trifluoroethoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran . The general reaction scheme is as follows:

4,6-Dichloropyrimidine+2,2,2-TrifluoroethanolBaseThis compound\text{4,6-Dichloropyrimidine} + \text{2,2,2-Trifluoroethanol} \xrightarrow{\text{Base}} \text{this compound} 4,6-Dichloropyrimidine+2,2,2-TrifluoroethanolBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Scientific Research Applications

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit viral replication by targeting viral enzymes or interfere with inflammatory pathways by inhibiting key mediators like prostaglandins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methoxypyrimidine
  • 4-Chloro-6-ethoxypyrimidine
  • 4-Chloro-6-(2,2,2-trifluoroethoxy)benzene

Uniqueness

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs .

Properties

IUPAC Name

4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTDPEZNGURNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2,2,2-trifluoroethanol (2.61 g, 26.10 mmol) in tetrahydrofuran (12 ml) was added dropwise to a suspension of sodium hydride (1.31 g, 32.60 mmol) in tetrahydrofuran (48 ml) at 0° C. The mixture was stirred at 0° C. for 30 min and a solution of 4,6-dichloropyrimidine (3.6 g, 24.16 mmol) in tetrahydrofuran (12 ml) was added at 0° C. The reaction mixture was stirred at ambient temperature for 3 h and poured into sat. aqueous ammonium chloride and extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried over magnesium sulfate and concentrated in vacuo. The orange residue was purified by column chromatography (10-40% ethyl acetate/hexanes) to afford 4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidine (2.0 g, 2.41 mmol, 38.9% yield) as a pale yellow oil. MS (LC/MS) R.T.=2.78; [M+H]+=213.12.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4,6-dichloropyrimidine (20 g) potassium carbonate (37 g) and 2,2,2-trifluoroethanol (10.3 cm3) were stirred together at ambient temperature in dry dimethyl formamide (DMF) (130 cm3) for seven hours. The mixture was stored at ambient temperature for 60 hours before being poured into water. The product was extracted with diethyl ether and the organic layer was washed with saturated brine and dried over magnesium sulfate. Evaporation under reduced pressure afforded 4-chloro-6-(2,2,2-trifluoroethoxy)-pyrimidine as a 1:1.5 mixture with residual DMF. 1H NMR (CDCl3): δ4.79-4.89(2H,q); 6.93(1H, s); 8.61(1H,s). This was used directly in step 2.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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